molecular formula C12H21Cl2NO B14349360 5-Amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride CAS No. 98298-57-8

5-Amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride

Cat. No.: B14349360
CAS No.: 98298-57-8
M. Wt: 266.20 g/mol
InChI Key: ITTHWQPTIGTPQS-UHFFFAOYSA-N
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Description

5-Amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O. This compound is known for its unique structure, which includes an amino group, a cyclohexyl ring, and a pentenoyl chloride moiety. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride typically involves the reaction of 5-amino-5-cyclohexyl-3-methylpent-2-enoyl chloride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Industrial production may also involve additional purification steps to remove any impurities and achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) and various amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

5-Amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-5-cyclohexyl-3-methylpent-2-enoyl bromide
  • 5-Amino-5-cyclohexyl-3-methylpent-2-enoyl fluoride
  • 5-Amino-5-cyclohexyl-3-methylpent-2-enoyl iodide

Uniqueness

5-Amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the chloride derivative may exhibit different reactivity patterns and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

98298-57-8

Molecular Formula

C12H21Cl2NO

Molecular Weight

266.20 g/mol

IUPAC Name

5-amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride

InChI

InChI=1S/C12H20ClNO.ClH/c1-9(8-12(13)15)7-11(14)10-5-3-2-4-6-10;/h8,10-11H,2-7,14H2,1H3;1H

InChI Key

ITTHWQPTIGTPQS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)Cl)CC(C1CCCCC1)N.Cl

Origin of Product

United States

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